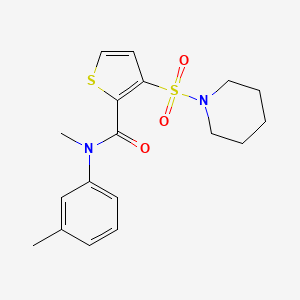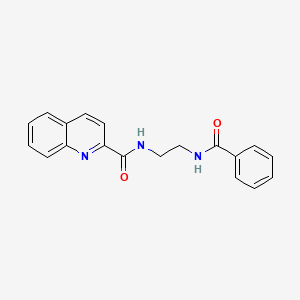![molecular formula C21H26N4O2 B7561917 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a stable gastric pentadecapeptide that has been shown to have regenerative and healing properties in various animal models.
Wirkmechanismus
The exact mechanism of action of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is not fully understood, but it is believed to work through multiple pathways. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been shown to promote angiogenesis by increasing the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also promotes tissue repair by increasing the expression of collagen and other extracellular matrix proteins. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has also been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, tissue repair, and reduce inflammation. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has also been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress. Additionally, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been shown to have anti-ulcer effects, reducing the size and severity of gastric ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is its stability and ease of administration. It can be administered orally or subcutaneously and has a long half-life, allowing for once-daily dosing. Additionally, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is the lack of clinical data available. Most of the studies conducted have been in animal models, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been shown to have neuroprotective effects and may have the potential to slow or even reverse the progression of these diseases. Additionally, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide may have potential applications in treating cardiovascular disease, as it has been shown to promote angiogenesis and improve cardiac function. Further research is also needed to determine the optimal dosing and administration of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide for various conditions.
Conclusion:
In conclusion, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is a synthetic peptide with a wide range of regenerative and healing properties. It has been extensively studied in animal models and has shown promising results in treating various conditions. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has a low toxicity profile and is well-tolerated in animal studies. However, further research is needed to determine its safety and efficacy in humans. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has the potential to be a valuable therapeutic agent in treating various conditions and should continue to be studied in future research.
Synthesemethoden
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is synthesized in the laboratory using solid-phase peptide synthesis. The peptide is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. The synthesis process involves coupling the amino acids in a specific sequence and then cleaving the peptide from the resin.
Wissenschaftliche Forschungsanwendungen
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of regenerative and healing properties, including promoting angiogenesis, tissue repair, and reducing inflammation. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been studied in various animal models, including rats, rabbits, and mice, and has shown promising results in treating various conditions such as tendon and ligament injuries, gastric ulcers, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-[(1-benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-7-8-18(13-19(15)20(22)26)24-21(27)23-17-9-11-25(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDOVJWOWQWTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)